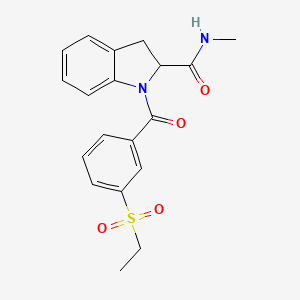![molecular formula C19H27N3O2 B7449701 4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol](/img/structure/B7449701.png)
4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol, also known as DMPEA-OH, is a chemical compound that belongs to the class of oxane derivatives. This compound has gained significant attention due to its potential applications in the field of scientific research.
Wirkmechanismus
4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol acts as a selective dopamine and serotonin releasing agent. It enhances the release of these neurotransmitters by binding to the vesicular monoamine transporter, leading to an increase in their extracellular concentrations. This compound also inhibits the reuptake of dopamine and serotonin, further increasing their extracellular concentrations.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity, improve memory retention, and enhance learning ability. This compound has also been shown to have neuroprotective effects, protecting the brain from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol is its ability to enhance the release of dopamine, serotonin, and norepinephrine in the brain. This makes it a promising compound for studying the central nervous system and its associated disorders. However, one of the limitations of this compound is its potential toxicity. High doses of this compound have been shown to cause neurotoxicity and oxidative stress in the brain.
Zukünftige Richtungen
There are a number of future directions for the study of 4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol. One area of research is the study of its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of research is the development of new analogs of this compound with improved pharmacological properties and reduced toxicity. Finally, the study of the long-term effects of this compound on the brain and its associated functions is an important area of future research.
Synthesemethoden
4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol can be synthesized by reacting 3,5-dimethylpyrazole with 2-(chloromethyl)phenylmethanamine in the presence of a base. The resulting intermediate is then reacted with 4-hydroxytetrahydrofuran to yield this compound. The synthesis method of this compound is relatively simple and efficient, making it a promising compound for scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-[1-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol has been extensively studied for its potential applications in the field of scientific research. One of the major applications of this compound is in the study of the central nervous system. This compound has been shown to enhance the release of dopamine, serotonin, and norepinephrine in the brain, leading to an increase in mood, motivation, and cognitive function.
Eigenschaften
IUPAC Name |
4-[1-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methylamino]ethyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-12-15(2)22(21-14)18-7-5-4-6-17(18)13-20-16(3)19(23)8-10-24-11-9-19/h4-7,12,16,20,23H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGXXHMLOAUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CNC(C)C3(CCOCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-Methoxyphenyl)cyclobutyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7449625.png)
![sodium;(1S,2R)-2-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449640.png)
![4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7449644.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)
![[(3R,8aS)-2-[(5-chlorofuran-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-yl]methanol](/img/structure/B7449657.png)

![N-[2-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]butanamide](/img/structure/B7449666.png)
![N-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-6-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7449674.png)
![N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-1-(1H-imidazol-5-yl)ethanamine](/img/structure/B7449687.png)
![2-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]quinoline](/img/structure/B7449699.png)
![2-(methoxymethyl)-4-[2-(3-methoxyphenyl)morpholin-4-yl]-1H-pyrimidin-6-one](/img/structure/B7449704.png)
![3-[(3-Chloro-4-hydroxybenzoyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B7449712.png)
![3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7449719.png)
